ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Description
Ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at the N1 position and a methyl group at C5. The triazole moiety is linked via a carbonyl-amino bridge to a benzoate ester (ethyl 2-aminobenzoate derivative). This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding motifs, making it a candidate for pharmaceutical or material science applications.
Properties
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-3-27-19(26)15-6-4-5-7-16(15)21-18(25)17-12(2)24(23-22-17)14-10-8-13(20)9-11-14/h4-11H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMKAPQBZDTDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring and a benzoate moiety. Its molecular formula is , with a molecular weight of approximately 353.37 g/mol. The presence of the fluorophenyl group may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives are known to inhibit the growth of various fungal pathogens by targeting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.
Anticancer Activity
The anticancer potential of similar triazole-containing compounds has been documented extensively. Triazoles can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins. A study demonstrated that certain triazole derivatives effectively inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Research indicates that compounds with similar structures can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models, indicating potential for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors, particularly against cytochrome P450 enzymes involved in drug metabolism and synthesis pathways in pathogens.
- Cell Signaling Modulation : These compounds can influence various signaling pathways within cells, including those related to apoptosis and inflammation.
- Membrane Interaction : The lipophilic nature of the fluorophenyl group enhances membrane permeability, allowing the compound to interact with intracellular targets effectively.
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
- Study on Antifungal Activity : A recent investigation reported that a series of triazole derivatives exhibited potent antifungal activity against Candida species. The study highlighted that modifications in the side chains significantly affected their efficacy and selectivity against fungal strains.
- Cancer Cell Line Testing : Another study evaluated the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MCF-7). Results indicated that certain modifications led to increased apoptosis rates compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Table 1: Structural Parameters of Analogous Compounds
| Compound | Substituent (X) | Space Group | Crystal System | Key Conformational Feature |
|---|---|---|---|---|
| Compound 4 | Cl | $ P\overline{1} $ | Triclinic | Planar core; perpendicular fluorophenyl |
| Compound 5 | F | $ P\overline{1} $ | Triclinic | Identical to 4, with minor adjustments |
Influence of Substituents on Molecular Conformation
The triazole ring’s planarity and substituent orientation are critical. In ethyl 2-({[...]})benzoate , the 4-fluorophenyl and methyl groups on the triazole likely enforce rigidity, similar to analogs like 31a and 31b (thiazole derivatives with antimicrobial activity). Substitutions at distal positions (e.g., chloro vs. fluoro on aryl rings) minimally affect core conformation but may alter intermolecular interactions (e.g., halogen bonding) and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
